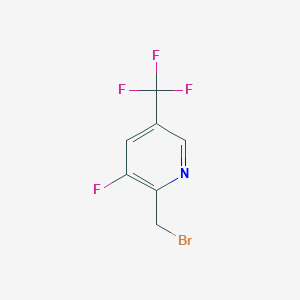

2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine

描述

2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at position 2, fluorine (-F) at position 3, and a trifluoromethyl (-CF3) group at position 5. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The bromomethyl group enables alkylation or cross-coupling reactions, while the fluorine and trifluoromethyl groups enhance electronic and steric properties, influencing reactivity and biological activity .

属性

IUPAC Name |

2-(bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXUGTDYNMTMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Organic Synthesis

2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structure facilitates the formation of more complex molecules, enhancing the development of drug candidates.

Medicinal Chemistry

The compound is explored for its potential medicinal properties. Its structural features allow it to act as an intermediate in drug synthesis, particularly in creating fluorinated heterocycles known for diverse biological activities. The presence of fluorine atoms is a common strategy to improve drug-like properties, such as lipophilicity and metabolic stability .

Case Study:

A study on trifluoromethylpyridine derivatives highlighted their use in anti-cancer and anti-inflammatory therapies. The unique physicochemical properties imparted by fluorine atoms contribute to their biological activities .

Agrochemicals

In the agrochemical sector, derivatives of trifluoromethylpyridine, including this compound, are utilized for crop protection against pests. More than 20 agrochemicals containing trifluoromethylpyridine moieties have been developed and approved for market use .

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Halogenation | Involves bromination and fluorination of pyridine derivatives |

| Nucleophilic Substitution | Replacement of leaving groups with bromomethyl/trifluoromethyl groups |

Table 2: Applications in Medicinal Chemistry

| Application Area | Examples |

|---|---|

| Anti-cancer | Development of novel anticancer agents |

| Anti-inflammatory | Synthesis of compounds targeting inflammatory pathways |

作用机制

The mechanism by which 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine exerts its effects involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Substituent Position and Reactivity

The table below compares substituents and key properties of the target compound with analogues:

Electronic and Steric Effects

- Fluorine vs. Chlorine/Bromine : Fluorine at position 3 (target compound) enhances electron-withdrawing effects, polarizing the pyridine ring and increasing reactivity toward nucleophilic substitution. In contrast, chlorine (e.g., in ) or bromine (e.g., ) at position 3 reduces ring electron density but may slow reaction rates due to steric hindrance .

- Bromomethyl vs. For example, 5-(bromomethyl)-2-(trifluoromethyl)pyridine () is used in Negishi coupling to synthesize C(sp3)-enriched drug candidates .

生物活性

2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative with significant potential in medicinal chemistry and agrochemical applications. The unique combination of bromine and trifluoromethyl groups enhances its biological activity, making it a subject of interest for researchers exploring its pharmacological properties.

The molecular formula of this compound is . Its structure features:

- A bromomethyl group that can participate in nucleophilic substitution reactions.

- A trifluoromethyl group that increases lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's affinity for lipid membranes, facilitating its entry into cells where it can exert its effects.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that fluorinated pyridines possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) .

- Anticancer Properties : Fluorinated pyridines are being investigated for their potential anticancer effects. Some derivatives have shown cytotoxic activity against various cancer cell lines, indicating a promising avenue for drug development .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related pyridine derivatives. The findings indicated that the presence of the trifluoromethyl group significantly enhanced the compounds' ability to inhibit tumor growth in vitro. The most promising candidates showed IC50 values lower than standard chemotherapeutics like doxorubicin, highlighting their potential as effective anticancer agents .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of fluorinated pyridines, including this compound. The study found that these compounds exhibited potent activity against Gram-positive bacteria, particularly MRSA, suggesting their potential as new antibiotic agents in an era of increasing antibiotic resistance .

常见问题

Basic: What are the recommended synthetic routes for 2-(Bromomethyl)-3-fluoro-5-(trifluoromethyl)pyridine?

Answer:

The compound can be synthesized via halogenation or coupling reactions. A common approach involves bromomethylation of a pre-functionalized pyridine core. For example:

- Step 1: Start with 3-fluoro-5-(trifluoromethyl)pyridine. Introduce the bromomethyl group via radical bromination using N-bromosuccinimide (NBS) under UV light or via electrophilic substitution with HBr and a Lewis acid catalyst (e.g., AlCl₃) .

- Step 2: Optimize regioselectivity by controlling reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or acetonitrile). Yield improvements (up to 65%) are achieved by slow addition of brominating agents to avoid di-substitution .

- Validation: Confirm purity via GC-MS or HPLC (retention time comparison with standards) and structural integrity via ¹⁹F NMR to distinguish between fluorine environments .

Advanced: How do competing substituent effects (fluoro, trifluoromethyl, bromomethyl) influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing trifluoromethyl (-CF₃) and fluoro groups deactivate the pyridine ring, directing electrophilic attacks to the para position relative to -CF₃. However, the bromomethyl (-CH₂Br) group introduces steric hindrance and alters electronic density:

- Electronic Effects: -CF₃ and -F reduce electron density at positions 2 and 6, making the bromomethyl group (position 4) prone to nucleophilic substitution (e.g., Suzuki coupling).

- Steric Challenges: Bulky coupling partners (e.g., aryl boronic esters) may require Pd catalysts with hindered ligands (e.g., SPhos or XPhos) to enhance turnover .

- Case Study: In Negishi couplings, using Pd(dba)₂/CPhos in THF at 60°C achieves 38% yield for analogous pyridines, but competing β-hydride elimination can occur if the bromomethyl group lacks stabilizing substituents .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H NMR: Identify the bromomethyl proton as a singlet (~δ 4.3–4.5 ppm) due to lack of adjacent hydrogens.

- ¹⁹F NMR: Resolve -CF₃ (δ -60 to -65 ppm) and -F (δ -110 to -120 ppm) signals; splitting patterns confirm substitution geometry .

- MS (ESI+): Look for [M+H]⁺ at m/z 272 (C₇H₅BrF₄N) with isotopic peaks confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography: Resolve steric clashes between -CF₃ and -CH₂Br groups, as seen in related structures .

Advanced: How to resolve contradictions in regioselectivity data during nucleophilic substitution?

Answer:

Conflicting reports on substitution sites often arise from solvent polarity or catalyst choice:

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms at the bromomethyl group, while non-polar solvents (toluene) may promote ring fluorination.

- Catalyst Tuning: CuI/1,10-phenanthroline in DMF at 100°C directs substitution to the -CH₂Br group, whereas Pd(OAc)₂ in THF targets the pyridine C-H bonds .

- Validation: Use competitive kinetic studies with isotopically labeled analogs (e.g., ¹³C-bromomethyl) and DFT calculations to map transition states .

Advanced: What strategies mitigate decomposition during storage or reactions?

Answer:

- Storage: Store under inert gas (Ar) at -20°C in amber vials to prevent light-induced C-Br bond cleavage.

- Reaction Conditions: Avoid protic solvents (e.g., MeOH) that may hydrolyze -CH₂Br to -CH₂OH. Add radical scavengers (e.g., BHT) during prolonged reactions .

- Stability Data: TGA shows decomposition onset at 113°C, suggesting reactions should stay below 80°C .

Basic: How to functionalize the bromomethyl group for drug-discovery applications?

Answer:

- Nucleophilic Substitution: React with amines (e.g., piperazine) in DMF/K₂CO₃ to form -CH₂NR₂ derivatives.

- Cross-Coupling: Use Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O) to attach aryl groups .

- Click Chemistry: Convert -CH₂Br to -CH₂N₃ via NaN₃, then perform CuAAC with alkynes for triazole linkages .

Advanced: Why do computational models underestimate the reactivity of the trifluoromethyl group in this compound?

Answer:

- Electrostatic Interactions: DFT models often fail to account for the strong inductive effect of -CF₃, which polarizes adjacent C-Br bonds.

- Solvent Modeling: Implicit solvent models (e.g., COSMO) may not capture explicit hydrogen bonding with -CF₃, altering reaction pathways.

- Validation: Compare computed activation energies (B3LYP/6-31G*) with experimental Eyring plots to recalibrate parameters .

Basic: What are the safety and handling protocols for this compound?

Answer:

- Toxicity: LD₅₀ (rat, oral) >500 mg/kg; handle with nitrile gloves and fume hood due to potential bromomethyl group toxicity .

- Spill Management: Neutralize with 10% NaHCO₃ solution and adsorb with vermiculite.

- Waste Disposal: Incinerate in halogen-approved facilities to avoid HF/Br₂ emissions .

Advanced: How to design analogs to study the impact of fluorine substitution patterns?

Answer:

- Fluorine Scanning: Synthesize analogs with -F at positions 2, 4, or 6 (e.g., 2-fluoro vs. 4-fluoro) via directed ortho-metalation or halogen exchange .

- Bioisosteres: Replace -CF₃ with -SCF₃ or -OCF₃ to modulate lipophilicity (logP changes by ~0.5 units) .

- Activity Cliffs: Compare IC₅₀ values in enzyme assays (e.g., kinase inhibition) to map structure-activity relationships .

Advanced: What mechanistic insights explain unexpected byproducts in Grignard reactions with this compound?

Answer:

- Competing Pathways: Grignard reagents (e.g., MeMgBr) may deprotonate the pyridine ring (forming a dearomatized intermediate) or attack -CH₂Br.

- Byproduct Mitigation: Use bulky Grignards (t-BuMgCl) or low temperatures (-78°C) to favor alkylation over deprotonation.

- Case Study: Reaction with PhMgBr yields 70% alkylated product but 20% dimer via Ullmann coupling if CuI is present .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。